

# A Comprehensive Spectroscopic Guide to 5-Phenoxy-n-valeric Acid

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## Compound of Interest

Compound Name: 5-phenoxy-n-valeric acid

Cat. No.: B1580695

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This technical guide provides an in-depth analysis of the spectral data for **5-phenoxy-n-valeric acid**, a molecule of interest in chemical synthesis and drug development. For researchers, scientists, and professionals in the field, accurate structural elucidation is paramount. This document synthesizes predictive analysis with established spectroscopic principles to offer a robust framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Molecular Structure and Overview

**5-phenoxy-n-valeric acid** possesses a key set of functional groups that give rise to a distinct and interpretable spectroscopic signature: a carboxylic acid, an ether linkage, an aliphatic chain, and a monosubstituted aromatic ring. Understanding the interplay of these features is crucial for a full spectral assignment.

Figure 1: Chemical structure of **5-phenoxy-n-valeric acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-phenoxy-n-valeric acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide complementary and essential information.

### $^1\text{H}$ NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum of **5-phenoxy-n-valeric acid** is expected to show distinct signals for the aromatic protons, the protons on the aliphatic chain, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the aromatic ring.

#### Predicted <sup>1</sup>H NMR Spectral Data

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	10.0 - 12.0	Singlet (broad)	1H
Aromatic (ortho, C2"-H, C6"-H)	~6.90	Doublet or Triplet	2H
Aromatic (para, C4"-H)	~6.95	Triplet	1H
Aromatic (meta, C3"-H, C5"-H)	~7.28	Triplet	2H
Methylene (-O-CH <sub>2</sub> -)	~4.00	Triplet	2H
Methylene (-CH <sub>2</sub> -COOH)	~2.40	Triplet	2H
Methylene (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)	~1.70 - 1.85	Multiplet	4H

- **Expertise & Experience:** The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange. The exact multiplicity of the aromatic protons can be complex due to second-order coupling effects, but a general downfield shift is expected due to the deshielding effect of the aromatic ring. The methylene group adjacent to the ether oxygen is significantly downfield due to the oxygen's electron-withdrawing nature.

## <sup>13</sup>C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled <sup>13</sup>C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its chemical

environment.

### Predicted $^{13}\text{C}$ NMR Spectral Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl (-C=O)	175 - 180
Aromatic (C1")	158 - 160
Aromatic (C3"/C5")	129 - 130
Aromatic (C4")	120 - 122
Aromatic (C2"/C6")	114 - 116
Methylene (-O-CH <sub>2</sub> -)	67 - 69
Methylene (-CH <sub>2</sub> -COOH)	33 - 35
Methylene (-CH <sub>2</sub> -CH <sub>2</sub> -O-)	28 - 30
Methylene (-CH <sub>2</sub> -CH <sub>2</sub> -COOH)	21 - 23

- **Trustworthiness:** The assignment of these peaks can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups. The quaternary carbon of the carbonyl group will typically have a lower intensity.

## Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

### Characteristic IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Carboxylic Acid	O-H stretch	2500 - 3300	Broad, Strong
Aliphatic C-H	C-H stretch	2850 - 2960	Medium to Strong
Aromatic C-H	C-H stretch	3000 - 3100	Medium
Carboxylic Acid	C=O stretch	1700 - 1725	Strong, Sharp
Aromatic Ring	C=C stretch	1450 - 1600	Medium (multiple bands)
Ether	C-O stretch	1200 - 1250	Strong
Carboxylic Acid	C-O stretch	1210 - 1320	Medium

- **Authoritative Grounding:** The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a wide range due to extensive hydrogen bonding. The strong, sharp carbonyl (C=O) peak is also highly diagnostic. The presence of both aromatic C-H stretches above 3000 cm<sup>-1</sup> and aliphatic C-H stretches below 3000 cm<sup>-1</sup> confirms the presence of both structural motifs.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

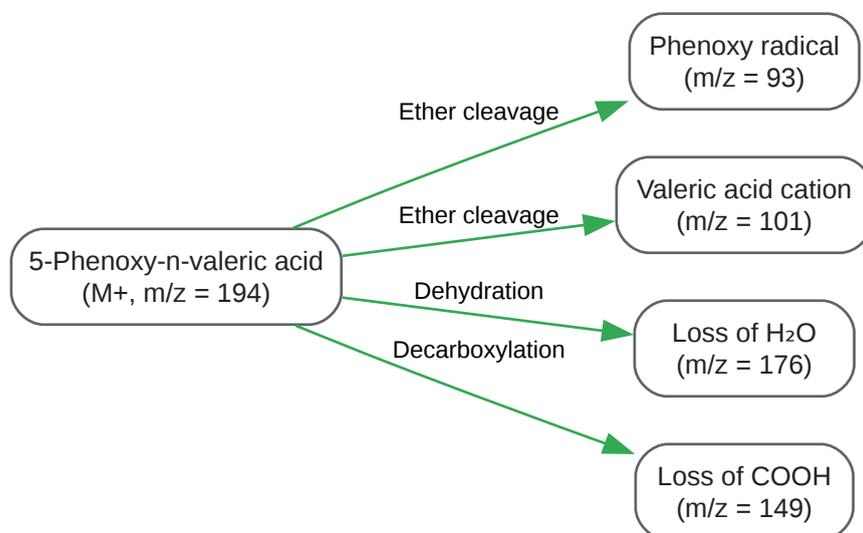
### Molecular Ion and Fragmentation Analysis

The molecular formula of **5-phenoxy-n-valeric acid** is C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>, with a molecular weight of 194.23 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at m/z = 194.

Key fragmentation pathways include:

- **Alpha-cleavage:** The bond between the carbonyl carbon and the adjacent carbon can break, leading to characteristic fragments.

- McLafferty Rearrangement: A hydrogen atom from the gamma-carbon can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This is a common fragmentation for carboxylic acids and esters.
- Cleavage of the Ether Bond: The C-O bond of the ether can cleave, leading to fragments corresponding to the phenoxy group and the valeric acid chain.



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Figure 2: Predicted major fragmentation pathways for **5-phenoxy-n-valeric acid** in Mass Spectrometry.

#### Predicted Major Fragments

m/z	Identity
194	Molecular Ion [M] <sup>+</sup>
176	[M - H <sub>2</sub> O] <sup>+</sup>
149	[M - COOH] <sup>+</sup>
107	[C <sub>6</sub> H <sub>5</sub> O-CH <sub>2</sub> ] <sup>+</sup>
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

### NMR Spectroscopy Sample Preparation and Acquisition



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Figure 3: Standard workflow for NMR data acquisition.

### FT-IR Spectroscopy Sample Preparation and Acquisition

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
- **Background Spectrum:** A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.
- **Sample Spectrum:** The sample spectrum is then acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

### Mass Spectrometry Sample Preparation and Acquisition

- **Sample Introduction:** For a pure, solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

- Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is heated, causing it to vaporize and enter the ionization chamber where it is bombarded with a 70 eV electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of **5-phenoxy-n-valeric acid**. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound, ensuring confidence in its identity and purity.

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